molecular formula C11H13N3 B13467976 4-(4-Methyl-1H-imidazol-1-yl)benzenemethanamine CAS No. 1244949-44-7

4-(4-Methyl-1H-imidazol-1-yl)benzenemethanamine

Katalognummer: B13467976
CAS-Nummer: 1244949-44-7
Molekulargewicht: 187.24 g/mol
InChI-Schlüssel: KQBXRCAZGVHDAU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Methyl-1H-imidazol-1-yl)benzenemethanamine is a heterocyclic compound that features an imidazole ring substituted with a methyl group and a benzene ring attached to a methanamine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methyl-1H-imidazol-1-yl)benzenemethanamine typically involves the N-arylation of imidazole derivatives. One common method is the reaction of 4-methylimidazole with benzyl chloride under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Methyl-1H-imidazol-1-yl)benzenemethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to imidazolines.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Imidazolines.

    Substitution: Halogenated or nitrated benzene derivatives.

Wissenschaftliche Forschungsanwendungen

4-(4-Methyl-1H-imidazol-1-yl)benzenemethanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Wirkmechanismus

The mechanism of action of 4-(4-Methyl-1H-imidazol-1-yl)benzenemethanamine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. The compound can also interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding and π-π interactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 4-(1H-imidazol-1-yl)benzoate: A similar compound with a benzoate ester group instead of a methanamine group.

    4-(1H-Imidazol-1-yl)benzaldehyde: Contains an aldehyde group instead of a methanamine group.

    Methyl 4-(1H-imidazol-1-ylmethyl)benzoate: Features a methyl ester group attached to the benzene ring.

Uniqueness

4-(4-Methyl-1H-imidazol-1-yl)benzenemethanamine is unique due to the presence of both an imidazole ring and a methanamine group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

1244949-44-7

Molekularformel

C11H13N3

Molekulargewicht

187.24 g/mol

IUPAC-Name

[4-(4-methylimidazol-1-yl)phenyl]methanamine

InChI

InChI=1S/C11H13N3/c1-9-7-14(8-13-9)11-4-2-10(6-12)3-5-11/h2-5,7-8H,6,12H2,1H3

InChI-Schlüssel

KQBXRCAZGVHDAU-UHFFFAOYSA-N

Kanonische SMILES

CC1=CN(C=N1)C2=CC=C(C=C2)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.